Cas no 210816-50-5 (1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one)
1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4-Bis-difluoromethoxy-phenyl)-2-bromo-ethanone
- 1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one
- 1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one
- DTXSID801229015
- 1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethanone
- G25573
- AKOS000115723
- 210816-50-5
- EN300-01918
- Z56881204
-
- Inchi: 1S/C10H7BrF4O3/c11-4-7(16)6-2-1-5(17-9(12)13)3-8(6)18-10(14)15/h1-3,9-10H,4H2
- InChI Key: COUGOBYBAZSYAM-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(=CC=1OC(F)F)OC(F)F)=O
Computed Properties
- Exact Mass: 329.95147Da
- Monoisotopic Mass: 329.95147Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 35.5Ų
1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-01918-0.05g |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95.0% | 0.05g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-01918-0.1g |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95.0% | 0.1g |
$98.0 | 2025-02-21 | |
| Enamine | EN300-01918-0.25g |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95.0% | 0.25g |
$142.0 | 2025-02-21 | |
| Enamine | EN300-01918-0.5g |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95.0% | 0.5g |
$271.0 | 2025-02-21 | |
| Enamine | EN300-01918-1.0g |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95.0% | 1.0g |
$371.0 | 2025-02-21 | |
| Enamine | EN300-01918-2.5g |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95.0% | 2.5g |
$726.0 | 2025-02-21 | |
| Enamine | EN300-01918-5.0g |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95.0% | 5.0g |
$1075.0 | 2025-02-21 | |
| Enamine | EN300-01918-10.0g |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95.0% | 10.0g |
$1593.0 | 2025-02-21 | |
| Aaron | AR019HO5-50mg |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95% | 50mg |
$116.00 | 2025-02-10 | |
| Aaron | AR019HO5-100mg |
1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethan-1-one |
210816-50-5 | 95% | 100mg |
$160.00 | 2025-02-10 |
1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one
Introduction to 1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one (CAS No. 210816-50-5)
1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 210816-50-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its aromatic structure, incorporating both bromine and difluoromethoxy substituents, which endow it with unique chemical properties and potential biological activities. The presence of these functional groups not only influences its reactivity but also opens up diverse avenues for further chemical manipulation and biological evaluation.
The structural framework of 1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one consists of a phenyl ring substituted at the 2-position and 4-position with difluoromethoxy groups, while the 2-position of the ethyl ketone moiety is halogenated with a bromo atom. This particular arrangement of substituents imparts a high degree of electronic complexity, making it an attractive scaffold for designing molecules with tailored interactions. The compound’s dual nature as both an electrophile (due to the carbonyl group and bromine atom) and a potential nucleophile (due to the electron-withdrawing effects of the difluoromethoxy groups) allows for versatile synthetic applications.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring multiple fluorine atoms, particularly those with difluoromethoxy groups. These substituents are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. The incorporation of such groups into drug-like molecules has been a cornerstone in the development of modern therapeutics. For instance, studies have demonstrated that difluoromethoxy containing compounds exhibit inhibitory activity against various enzymes and receptors, making them valuable candidates for drug discovery programs.
Moreover, the bromine atom in 1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one serves as a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules. The ability to modify the aromatic core while retaining the unique electronic properties conferred by the difluoromethoxy and bromo substituents provides chemists with a powerful toolkit for generating novel derivatives with enhanced biological activity.
Recent advancements in computational chemistry have also highlighted the importance of understanding the three-dimensional structure and conformational dynamics of molecules like 1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one. Molecular modeling studies suggest that the compound adopts specific conformations that optimize interactions with biological targets. These insights have guided experimental efforts to design more potent and selective analogs. For example, virtual screening campaigns have identified derivatives of this scaffold that exhibit promising activity against targets implicated in inflammatory diseases and cancer.
The synthesis of 1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Key steps include the bromination of a precursor phenol derivative followed by protection-deprotection strategies to introduce the difluoromethoxy groups at the desired positions. The final step involves forming the ethyl ketone moiety through condensation or oxidation reactions. Each step is meticulously optimized to minimize side reactions and maximize overall efficiency.
The biological evaluation of 1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one has revealed intriguing properties that warrant further investigation. Preliminary studies indicate that this compound exhibits moderate inhibitory activity against certain kinases and transcription factors, suggesting its potential as an anti-cancer agent. Additionally, its interaction with bacterial enzymes has been explored, revealing promising antimicrobial properties. These findings underscore the compound’s versatility as a lead molecule for drug discovery efforts.
In conclusion,1-2,4-bis(difluoromethoxy)phenyl-2-bromoethan-1-one (CAS No. 210816-50-5) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it an ideal candidate for further exploration in medicinal chemistry. As computational methods continue to refine our understanding of molecular interactions,this compound will undoubtedly play a crucial role in the development of next-generation therapeutics targeting various diseases.
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